molecular formula C10H14BrN3 B13587480 1-((3-Bromopyridin-4-yl)methyl)piperazine

1-((3-Bromopyridin-4-yl)methyl)piperazine

Cat. No.: B13587480
M. Wt: 256.14 g/mol
InChI Key: AYZXLWSKEUCONX-UHFFFAOYSA-N
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Description

1-((3-Bromopyridin-4-yl)methyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-bromopyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Bromopyridin-4-yl)methyl)piperazine typically involves the reaction of 3-bromopyridine with piperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromopyridin-4-yl)methyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can modify the functional groups present .

Scientific Research Applications

1-((3-Bromopyridin-4-yl)methyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-Bromopyridin-4-yl)methyl)piperazine involves its interaction with specific molecular targets. For instance, it can bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-Bromopyridin-4-yl)methyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and medicinal applications .

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-[(3-bromopyridin-4-yl)methyl]piperazine

InChI

InChI=1S/C10H14BrN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI Key

AYZXLWSKEUCONX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=NC=C2)Br

Origin of Product

United States

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